N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
Description
The compound N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a structurally complex molecule featuring:
- A 2-chlorophenyl group linked to an acetamide moiety.
- A piperazine ring substituted with a 3-oxo group and a second piperazine unit functionalized with a 4-(4-fluorophenyl) group via an acetyl bridge.
The 3-oxo-piperazine subunit may enhance metabolic stability compared to non-oxidized analogs .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN5O3/c25-19-3-1-2-4-20(19)28-22(32)15-21-24(34)27-9-10-31(21)23(33)16-29-11-13-30(14-12-29)18-7-5-17(26)6-8-18/h1-8,21H,9-16H2,(H,27,34)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOBHQHEUGGXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Functionalization: Introduction of the chlorophenyl and fluorophenyl groups can be done through nucleophilic substitution reactions.
Acetylation: The final step often involves the acetylation of the piperazine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Osteoclastogenesis Modulation
Research indicates that compounds structurally similar to N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide can modulate cellular pathways involved in osteoclastogenesis. This modulation is crucial for bone resorption processes, suggesting potential applications in treating bone-related diseases such as osteoporosis. Studies have shown that related compounds can inhibit the formation of multinucleated cells associated with osteoclast differentiation.
Interaction with Biological Targets
The compound is believed to interact with various enzymes and receptors, influencing downstream signaling pathways essential for therapeutic effects. Understanding these interactions could lead to the development of new therapeutic agents targeting specific diseases. Further research is necessary to elucidate the specific molecular mechanisms involved in these interactions.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. The multi-step synthetic routes employed for its production involve key reactions that can be adapted for the synthesis of related compounds.
Industrial Production
In industrial settings, automated reactors and continuous flow systems may be utilized to enhance the efficiency and consistency of the production process. This scalability makes the compound suitable for larger-scale applications in pharmaceuticals.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
- Osteoporosis Treatment : A study demonstrated that related compounds inhibited osteoclast formation in vitro, indicating potential therapeutic applications for osteoporosis treatment.
- Receptor Interaction Studies : Another research effort focused on how this compound interacts with specific receptors involved in pain signaling pathways, suggesting its potential use as an analgesic agent.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: Interaction with specific receptors in the body to exert its effects.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal Transduction Pathways: Modulating signaling pathways to achieve therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural homology or pharmacological relevance:
Key Findings
Nitro groups (e.g., in ) improve σ-receptor binding but reduce metabolic stability due to susceptibility to reductase enzymes .
Sulfonylpiperazine derivatives (e.g., ) exhibit superior solubility but lower blood-brain barrier permeability due to increased polarity .
Biological Activity Trends:
- Compounds with dual piperazine-acetamide motifs (e.g., target compound, ) show promise in CNS disorders, with balanced receptor affinity and pharmacokinetic profiles.
- Chlorophenyl substituents (e.g., ) correlate with higher dopamine D2 receptor occupancy, while fluorophenyl groups favor serotonin 5-HT1A/2A interactions .
Data Tables
Table 1: Physicochemical Properties
Table 2: Receptor Binding Affinities (Ki, nM)
Biological Activity
N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a complex organic compound with potential pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular weight of 488.0 g/mol and features a piperazine core, which is often associated with various biological activities. Its structure can be summarized as follows:
- Molecular Formula : C24H27ClFN5O3
- InChI : InChI=1S/C24H27ClFN5O3/c25
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety contributes to this interaction, enhancing the compound's ability to modulate neurochemical pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : Potential agonistic or antagonistic effects on serotonin receptors could influence mood and anxiety disorders.
- Dopaminergic Activity : Interaction with dopaminergic pathways may suggest applications in treating conditions like schizophrenia or Parkinson's disease.
- Acetylcholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE), which is crucial for cognitive function and memory.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
Anticonvulsant Activity
Studies have demonstrated that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, a related compound showed significant protection in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, indicating its potential as an anticonvulsant agent .
Antitumor Activity
Molecular docking studies suggest that similar compounds may exhibit cytotoxic effects against cancer cell lines by inhibiting key metabolic enzymes involved in tumor growth. The binding affinity to these targets indicates a promising avenue for cancer therapy .
Case Studies
-
Anticonvulsant Efficacy : In one study, various piperazine derivatives were synthesized and tested for their anticonvulsant activity. The compound exhibited significant protective effects against seizures, demonstrating its potential use in epilepsy management .
Compound Dose (mg/kg) MES Protection A 100 Yes B 300 Yes C 100 No - Neuroprotective Effects : Research focusing on piperazine derivatives indicated that certain modifications could enhance neuroprotective effects, potentially offering new strategies for treating neurodegenerative diseases such as Alzheimer's .
Q & A
Q. Basic
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .
- Tandem MS/MS : Detects trace impurities or degradation products .
What preliminary biological assays evaluate this compound’s activity?
Q. Basic
- In vitro kinase inhibition assays : Screen for interactions with serotonin/dopamine receptors (common targets for piperazine derivatives) .
- Antimicrobial susceptibility testing : Assess growth inhibition against Gram-positive/negative bacteria .
- Cytotoxicity assays (MTT/XTT) : Test viability in cancer cell lines (e.g., HeLa, MCF-7) .
How can synthetic yields be optimized while minimizing side products?
Q. Advanced
Q. Example Optimization Table
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Piperazine acetylation | DMF, 60°C, 12h | 78% → 92% | |
| Chlorophenyl coupling | CuI (10 mol%), Et3N, RT | 65% → 85% |
What computational methods predict target interactions and reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Docking (AutoDock Vina) : Models binding affinities to dopamine D2/D3 receptors .
- Molecular Dynamics Simulations : Evaluates stability of ligand-receptor complexes over 100-ns trajectories .
How do structural modifications influence pharmacological activity?
Q. Advanced
- Piperazine substituents : 4-Fluorophenyl enhances serotonin receptor affinity, while nitro groups reduce bioavailability .
- Chlorophenyl position : Ortho-substitution (2-chloro) improves metabolic stability vs. para-substitution .
- Acetamide linker flexibility : Shorter linkers increase rigidity, enhancing target selectivity .
Q. SAR Table
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenylpiperazine | ↑ Dopamine D2 binding (Ki = 12 nM) | |
| Nitro group on phenyl | ↓ Solubility, ↑ cytotoxicity | |
| Methylation of piperidine | ↓ Hepatic clearance |
How can contradictions in biological activity data be resolved?
Q. Advanced
- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., uniform cell lines) .
- Proteomic profiling : Identify off-target interactions via kinome-wide screening .
- Crystallographic studies : Resolve discrepancies in binding modes using co-crystal structures .
Example Conflict Resolution
A study reported conflicting IC50 values (10 nM vs. 1 µM) for kinase inhibition. Repetition under controlled conditions (pH 7.4, 37°C) and use of recombinant enzymes (vs. cell lysates) resolved variability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
